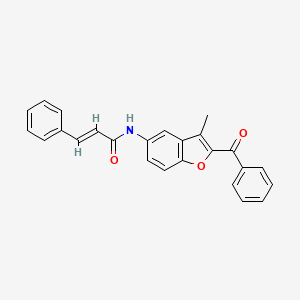

![molecular formula C24H18FNO4 B6544321 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929471-87-4](/img/structure/B6544321.png)

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (FMB) is a synthetic compound derived from benzofuran. It is a member of a class of compounds known as benzamide derivatives, which have been studied for their potential to interact with a variety of biological targets. FMB is of particular interest due to its ability to interact with multiple targets and its potential use in a variety of applications. In

Aplicaciones Científicas De Investigación

Organic Synthesis and Pharmaceuticals

Benzamides, including our compound of interest, continue to attract significant research attention. In the realm of organic synthesis, they serve as versatile building blocks for creating more complex molecules. Additionally, benzamides have found applications in pharmaceutical research. Researchers explore their potential as drug candidates due to their structural diversity and interactions with biological targets .

Biopolymers and Biochemistry

The compound’s unique structure makes it a valuable tool in biopolymers and biochemistry studies. Researchers investigate its interactions with proteins, nucleic acids, and other biomolecules. By understanding these interactions, scientists can design novel materials or optimize existing ones for various applications, such as drug delivery systems or tissue engineering .

Regioselective Suzuki Coupling

The compound can participate in regioselective Suzuki coupling reactions. This synthetic method allows researchers to selectively form carbon-carbon bonds at specific positions within a molecule. By using our compound as a reactant, scientists can access diverse chemical scaffolds for further exploration .

Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

In the field of medicinal chemistry, 17β-HSD1 inhibitors are of interest due to their potential in hormone-related disorders. Our compound’s structure suggests it could be explored as an inhibitor of this enzyme, which plays a role in steroid hormone metabolism. Such inhibitors may find applications in conditions like breast cancer, obesity, and metabolic syndrome .

Metabolite Detection in Cell Cultures

Researchers have used similar fluorinated compounds for detecting metabolites in cell cultures. Our compound’s fluorine substitution pattern makes it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. By studying metabolites, scientists gain insights into cellular processes and disease pathways .

Other Synthetic Applications

Beyond the specific fields mentioned, our compound’s fluorine substitution and benzamide moiety open up additional avenues. Researchers can explore its reactivity in various reactions, such as nucleophilic substitutions, acylations, and cyclizations. These synthetic studies contribute to the broader understanding of chemical transformations .

Propiedades

IUPAC Name |

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTBHRBUDQFNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544243.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544251.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544259.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6544262.png)

![2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544273.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B6544290.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B6544304.png)

![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544306.png)

![4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544326.png)

![(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide](/img/structure/B6544327.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544329.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544337.png)

![4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544343.png)